molecular formula C18H20N2O7 B1676539 Metyrapone tartrate CAS No. 908-35-0

Metyrapone tartrate

Cat. No.: B1676539
CAS No.: 908-35-0
M. Wt: 376.4 g/mol
InChI Key: LHWDMZWPKSLALX-LREBCSMRSA-N
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Description

Metyrapone tartrate is a chemical compound primarily used in the diagnosis and treatment of certain endocrine disorders, particularly Cushing’s syndrome. It functions as an inhibitor of the enzyme steroid 11-beta-monooxygenase, which plays a crucial role in cortisol synthesis. By inhibiting this enzyme, this compound helps in reducing cortisol levels in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metyrapone tartrate involves several steps, starting from the basic pyridine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Metyrapone tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metyrapone tartrate has a wide range of scientific research applications, including:

    Endocrinology: It is used to study the hypothalamic-pituitary-adrenal axis and diagnose adrenal insufficiency.

    Pharmacology: Researchers use this compound to investigate the effects of cortisol inhibition on various physiological processes.

    Medicine: It is used in the treatment of Cushing’s syndrome and other disorders related to cortisol overproduction.

    Biochemistry: The compound is used to study enzyme inhibition and steroidogenesis.

Mechanism of Action

Metyrapone tartrate exerts its effects by inhibiting the enzyme steroid 11-beta-monooxygenase. This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex. By inhibiting this enzyme, this compound reduces cortisol production, leading to increased levels of adrenocorticotropic hormone (ACTH) and 11-deoxycortisol. This mechanism is utilized in both diagnostic and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Metyrapone Tartrate

This compound is unique due to its rapid onset of action and its specific inhibition of steroid 11-beta-monooxygenase. Unlike some other inhibitors, this compound is primarily used for diagnostic purposes, making it a valuable tool in endocrinology .

Properties

CAS No.

908-35-0

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one

InChI

InChI=1S/C14H14N2O.C4H6O6/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;5-1(3(7)8)2(6)4(9)10/h3-10H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

LHWDMZWPKSLALX-LREBCSMRSA-N

Isomeric SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SU-4885;  SU4885;  SU 4885;  Metopirone tartrate;  Metyrapone tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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